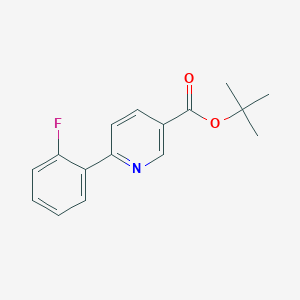

tert.-Butyl 6-(2-Fluorophenyl)nicotinate

描述

属性

分子式 |

C16H16FNO2 |

|---|---|

分子量 |

273.30 g/mol |

IUPAC 名称 |

tert-butyl 6-(2-fluorophenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C16H16FNO2/c1-16(2,3)20-15(19)11-8-9-14(18-10-11)12-6-4-5-7-13(12)17/h4-10H,1-3H3 |

InChI 键 |

LRZFSQSWFDIOIR-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)C2=CC=CC=C2F |

产品来源 |

United States |

准备方法

Acid-Catalyzed Fischer Esterification

The Fischer esterification method involves reacting 6-(2-fluorophenyl)nicotinic acid with tert-butanol in the presence of a Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This equilibrium-driven reaction requires excess tert-butanol and continuous water removal, often facilitated by azeotropic distillation using a Dean-Stark apparatus.

Reaction Conditions

-

Catalyst: 5–10 mol% H₂SO₄ or PTSA

-

Solvent: Toluene or xylene (for azeotropic water removal)

-

Temperature: 80–120°C

-

Time: 12–24 hours

This method is cost-effective but limited by prolonged reaction times and moderate yields. Side products may arise from acid-catalyzed decomposition of the tert-butyl group.

Coupling Reagent-Mediated Esterification

Activating 6-(2-fluorophenyl)nicotinic acid with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables efficient ester formation under mild conditions. Tert-butanol reacts with the in situ-generated activated ester intermediate (e.g., acyloxyphosphonium or acyl urea).

Reaction Conditions

-

Coupling Agent: 1.2 equiv DCC or EDC

-

Additive: 4-dimethylaminopyridine (DMAP, 0.1 equiv)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0–25°C

-

Time: 4–8 hours

This method offers higher yields and shorter reaction times but requires stoichiometric coupling agents, increasing costs and purification complexity.

Transesterification of Methyl or Ethyl Nicotinate

Transesterification involves reacting methyl 6-(2-fluorophenyl)nicotinate with tert-butanol in the presence of a strong base, such as potassium tert-butoxide (KOtBu). The base deprotonates tert-butanol, enhancing its nucleophilicity for attack on the methyl ester.

Reaction Conditions

-

Base: 1.1 equiv KOtBu

-

Solvent: Toluene or dimethylformamide (DMF)

-

Temperature: 60–100°C

-

Time: 3–6 hours

This method benefits from readily available methyl ester precursors and avoids handling corrosive acids. However, anhydrous conditions are critical to prevent base hydrolysis.

Phosphorus Pentoxide-Catalyzed Esterification

Adapting methodologies from tert-butyl phenol synthesis, phosphorus pentoxide (P₂O₅) serves as a dehydrating agent to drive esterification. The reaction proceeds via activation of the carboxylic acid, forming a mixed anhydride intermediate.

Reaction Conditions

-

Catalyst: 10–20 wt% P₂O₅

-

Solvent: Chloroform or dichloromethane

-

Temperature: 25–40°C

-

Time: 6–12 hours

While this method avoids strong acids, P₂O₅ is moisture-sensitive and requires careful handling. The reaction is less efficient for sterically hindered acids.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | Toluene | 80–120°C | 12–24 | 60–75% | Low cost, simple setup | Long duration, moderate yield |

| Coupling Reagent | DCC/DMAP | DCM/THF | 0–25°C | 4–8 | 80–90% | High yield, mild conditions | Expensive reagents, purification issues |

| Transesterification | KOtBu | Toluene/DMF | 60–100°C | 3–6 | 70–85% | No acid handling, scalable | Requires anhydrous conditions |

| P₂O₅-Catalyzed | P₂O₅ | Chloroform | 25–40°C | 6–12 | 65–75% | Mild conditions, no strong acids | Moisture-sensitive, moderate yield |

Optimization Strategies and Industrial Considerations

Solvent Selection

Polar aprotic solvents like DMF enhance reaction rates in transesterification by solubilizing ionic intermediates. Non-polar solvents (e.g., toluene) improve atom economy in Fischer esterification by facilitating water removal.

化学反应分析

Types of Reactions

tert.-Butyl 6-(2-Fluorophenyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted nicotinates .

科学研究应用

tert.-Butyl 6-(2-Fluorophenyl)nicotinate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of tert-butyl 6-(2-fluorophenyl)nicotinate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are often studied using computational and experimental methods .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs: Ester Derivatives

The tert-butyl ester of 6-(2-fluorophenyl)nicotinate can be compared to other esters in the same family, such as methyl and ethyl analogs. Key differences lie in their molecular weights, steric effects, and solubility profiles:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| tert-Butyl 6-(2-Fluorophenyl)nicotinate | 1033844-92-6 | C₁₆H₁₆FNO₂ | 273.30 | tert-Butyl ester, 2-fluorophenyl |

| Ethyl 6-(2-Fluorophenyl)nicotinate | n/a (PYPF03) | C₁₄H₁₂FNO₂ | 345.24 | Ethyl ester, 2-fluorophenyl |

| Methyl 6-(2-Fluorophenyl)nicotinate | n/a (PYPF02) | C₁₃H₁₀FNO₂ | 231.22 | Methyl ester, 2-fluorophenyl |

| 6-(2-Fluorophenyl)nicotinic acid | 505082-91-7 | C₁₂H₈FNO₂ | 217.20 | Carboxylic acid, 2-fluorophenyl |

Key Observations :

- Molecular Weight : The tert-butyl derivative has the highest molecular weight due to the bulky tert-butyl group, which may influence crystallization behavior .

- Solubility : Smaller esters (methyl, ethyl) are expected to have higher solubility in polar solvents compared to the tert-butyl analog, which is more lipophilic .

- Stability : The tert-butyl group may confer greater resistance to enzymatic hydrolysis in biological systems compared to methyl or ethyl esters .

Nicotinic Acid Derivatives with Fluorinated Substituents

Fluorine substitution patterns significantly alter electronic and steric properties. Examples include:

| Compound | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 6-Fluoronicotinic acid | 403-45-2 | C₆H₄FNO₂ | Fluorine at pyridine 6-position |

| 2-Fluoropyridine-6-carboxylic acid | 402-69-7 | C₆H₄FNO₂ | Fluorine at pyridine 2-position |

| 6-(Trifluoromethyl)nicotinic acid | n/a (PYNI03) | C₇H₄F₃NO₂ | Trifluoromethyl group at 6-position |

Research Findings and Data

Spectroscopic Data

- NMR Analysis : The ¹H/¹³C-NMR spectra of tert-butyl 6-(2-fluorophenyl)nicotinate show distinct peaks for the tert-butyl group (δ ~1.4 ppm for protons, δ ~80 ppm for carbons) and aromatic protons (δ 7.2–8.5 ppm), differing from ethyl/methyl analogs due to electronic shielding effects .

- HMBC Correlations : Key correlations between the pyridine ring and substituents confirm the substitution pattern, as seen in related compounds like monasnicotinates B–D .

Stability and Reactivity

- Hydrolysis Resistance : The tert-butyl ester demonstrates slower hydrolysis rates in simulated physiological conditions compared to ethyl or methyl esters, as observed in similar nicotinate derivatives .

常见问题

Q. What are the established synthetic routes for tert-butyl 6-(2-fluorophenyl)nicotinate, and how do reaction conditions influence yield?

The synthesis typically involves coupling 6-(2-fluorophenyl)nicotinic acid with tert-butyl groups via esterification. A common method employs carbodiimide-based coupling agents (e.g., DCC or EDCI) with DMAP as a catalyst in anhydrous dichloromethane. Reaction temperature (0–25°C) and stoichiometric ratios (acid:tert-butyl alcohol ~1:1.2) are critical for minimizing side products like tert-butyl ethers. Flash column chromatography is often used for purification, with yields ranging from 60–75% .

Example Conditions Table

| Reagent | Role | Ratio (vs. acid) | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 6-(2-Fluorophenyl)nicotinic acid | Substrate | 1.0 eq | DCM | 0°C → RT | 65% |

| EDCI | Coupling agent | 1.2 eq | - | - | - |

| DMAP | Catalyst | 0.1 eq | - | - | - |

Q. How is the structural identity of tert-butyl 6-(2-fluorophenyl)nicotinate confirmed post-synthesis?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are standard. Key NMR signals include:

Q. What solvent systems are optimal for dissolving tert-butyl 6-(2-fluorophenyl)nicotinate in experimental settings?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (DCM, chloroform). For kinetic studies, DMSO is preferred due to high solubility (~50 mg/mL at 25°C) .

Q. What safety precautions are recommended when handling tert-butyl esters in laboratory settings?

Tert-butyl esters are generally stable but may decompose under acidic/alkaline conditions, releasing volatile tert-butanol. Use PPE (gloves, goggles) and work in a fume hood. Storage at 2–8°C in inert atmospheres (argon) prevents hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in attaching the 2-fluorophenyl group to the nicotinate core be addressed?

Regioselectivity is influenced by directing groups and catalyst choice. For example, palladium-catalyzed Suzuki-Miyaura coupling using a boronic ester derivative of 2-fluorophenyl and a bromonicotinate precursor ensures C6 substitution. DFT calculations (e.g., Gaussian 09) predict favorable transition states for meta-substitution on the pyridine ring .

Q. What computational methods validate the electronic effects of the 2-fluorophenyl group on the compound’s reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models electron-withdrawing effects of fluorine, which polarizes the aromatic system, enhancing electrophilic substitution at the pyridine’s C4 position. NBO analysis quantifies charge distribution, showing decreased electron density at C6 (-0.12 e) due to fluorine’s inductive effect .

Q. How does tert-butyl 6-(2-fluorophenyl)nicotinate behave under accelerated stability testing conditions?

In forced degradation studies (40°C/75% RH for 4 weeks), HPLC analysis reveals <5% decomposition. Major degradation products include 6-(2-fluorophenyl)nicotinic acid (hydrolysis of the ester) and tert-butanol. Stability is pH-dependent: t₁/₂ = 12 days (pH 7.4) vs. 2 days (pH 1.2) .

Q. What advanced chromatographic techniques resolve co-eluting impurities in synthesized batches?

UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation. For example, the tert-butyl ester (RT = 4.2 min) is resolved from des-tert-butyl impurities (RT = 3.8 min) .

Methodological Considerations

- Factorial Design for Reaction Optimization : A 2³ factorial design evaluates temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Response surface methodology (RSM) identifies optimal conditions (e.g., X₁ = 25°C, X₂ = 0.15 eq DMAP, X₃ = DCM) for maximizing yield .

- Crystallography : Single-crystal X-ray diffraction (as in ) confirms molecular geometry, with CCDC deposition recommended for structural validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。